molecular formula C16H12ClN B8576995 3-(2-Benzyl-4-chlorophenyl)prop-2-enenitrile CAS No. 81992-92-9

3-(2-Benzyl-4-chlorophenyl)prop-2-enenitrile

Cat. No.: B8576995
CAS No.: 81992-92-9
M. Wt: 253.72 g/mol
InChI Key: ZQDBTVYWVDEAOT-UHFFFAOYSA-N
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Description

3-(2-Benzyl-4-chlorophenyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C16H12ClN and its molecular weight is 253.72 g/mol. The purity is usually 95%.
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Properties

CAS No.

81992-92-9

Molecular Formula

C16H12ClN

Molecular Weight

253.72 g/mol

IUPAC Name

3-(2-benzyl-4-chlorophenyl)prop-2-enenitrile

InChI

InChI=1S/C16H12ClN/c17-16-9-8-14(7-4-10-18)15(12-16)11-13-5-2-1-3-6-13/h1-9,12H,11H2

InChI Key

ZQDBTVYWVDEAOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C=CC(=C2)Cl)C=CC#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of 10.5 g (0.437 mole) of mineral oil free sodium hydride in 1.2 liters of tetrahydrofuran was added dropwise 58.4 g (0.328 mole) of diethylcyanomethyl phosphonate. After the hydrogen evolution had ceased ca 60 min, 69.4 g (0.3 mole) of 2-benzyl-4-chlorobenzaldehyde, in 75 ml of tetrahydrofuran was added dropwise. The mixture was stirred overnight at room temperature. The tetrahydrofuran solution was decanted, and concentrated at room temperature. The residue was partitioned between 2 liters of water and 1.5 liters of ether. The ether solution was separated, washed with water, and dried with sodium sulfate. The ether was removed at reduced pressure to give a yellow oil which was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Name
diethylcyanomethyl phosphonate
Quantity
58.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
69.4 g
Type
reactant
Reaction Step Four
Quantity
75 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a suspension of 10.5 g (0.437 mole) of mineral oil free sodium hydride in 1.2 liters of tetrahydrofuran was added dropwise 58.4 g (0.328 mole) of diethylcyanomethyl phosphonate. After the hyrogen evolution had ceased ca 60 min, 69.4 g (0.3 mole) of 2-benzyl-4-chlorobenzaldehyde, in 75 ml of tetrahydrofuran was added dropwise. The mixture was stirred overnight at room temperature. The tetrahydrofuran solution was decanted, and concentrated at room temperature. The residue was partitioned between 2 liters of water and 1.5 liters of ether. The ether solution was separated, washed with water, and dried with sodium sulfate. The ether was removed at reduced pressure to give a yellow oil which was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Name
diethylcyanomethyl phosphonate
Quantity
58.4 g
Type
reactant
Reaction Step Two
Quantity
69.4 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three

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